![molecular formula C12H13N3O B14204478 5-[(Benzyloxy)methylidene]-6-methyl-2,5-dihydro-1,2,4-triazine CAS No. 831218-48-5](/img/structure/B14204478.png)
5-[(Benzyloxy)methylidene]-6-methyl-2,5-dihydro-1,2,4-triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(Benzyloxy)methylidene]-6-methyl-2,5-dihydro-1,2,4-triazine is a heterocyclic compound that features a triazine ring substituted with a benzyloxy group and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-[(Benzyloxy)methylidene]-6-methyl-2,5-dihydro-1,2,4-triazine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 5-amino-6-methyl-1,2,4-triazine with benzaldehyde in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Types of Reactions:
Oxidation: The benzyloxy group in this compound can undergo oxidation reactions to form corresponding benzoic acid derivatives.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: The triazine ring can participate in nucleophilic substitution reactions, where the benzyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as enhanced thermal stability or conductivity.
Biological Studies: The compound can be used as a probe to study biological processes, such as enzyme activity or protein interactions.
Industrial Applications: It can be used as an intermediate in the synthesis of other valuable chemicals or materials.
Wirkmechanismus
The mechanism of action of 5-[(Benzyloxy)methylidene]-6-methyl-2,5-dihydro-1,2,4-triazine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The benzyloxy group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the triazine ring can participate in hydrogen bonding and other interactions .
Vergleich Mit ähnlichen Verbindungen
4-({(E)-[3-(Benzyloxy)phenyl]methylidene}amino)-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol: This compound features a similar triazine ring but with different substituents, leading to different chemical and biological properties.
(E)-2-{[(2-Aminophenyl)imino]methyl}-5-(benzyloxy)phenol: This compound has a similar benzyloxy group but a different core structure, which affects its reactivity and applications.
Uniqueness: 5-[(Benzyloxy)methylidene]-6-methyl-2,5-dihydro-1,2,4-triazine is unique due to its specific combination of substituents, which confer distinct chemical properties and potential applications. The presence of both a benzyloxy group and a methyl group on the triazine ring allows for versatile chemical modifications and interactions with biological targets.
Eigenschaften
CAS-Nummer |
831218-48-5 |
|---|---|
Molekularformel |
C12H13N3O |
Molekulargewicht |
215.25 g/mol |
IUPAC-Name |
6-methyl-5-(phenylmethoxymethylidene)-2H-1,2,4-triazine |
InChI |
InChI=1S/C12H13N3O/c1-10-12(13-9-14-15-10)8-16-7-11-5-3-2-4-6-11/h2-6,8-9H,7H2,1H3,(H,13,14) |
InChI-Schlüssel |
GJLGUCOQZPVVPQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NNC=NC1=COCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


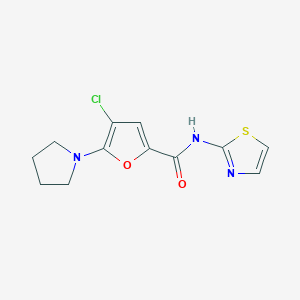
![4-[Dimethyl(phenyl)silyl]but-2-en-1-ol](/img/structure/B14204416.png)
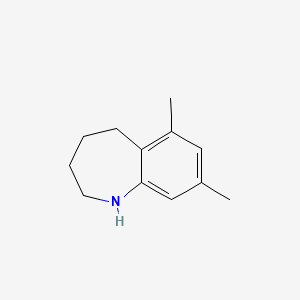
![2-[6-(2-Cyanophenyl)hex-3-ene-1,5-diyn-1-yl]benzoic acid](/img/structure/B14204425.png)
![L-Leucyl-D-alanyl-N-[(4-iodophenyl)methyl]-D-phenylalaninamide](/img/structure/B14204432.png)
![2,4,6-Tris(2'-methyl[1,1'-biphenyl]-4-yl)-1,3,5-triazine](/img/structure/B14204440.png)
![1H-Indole, 3-[2,6-bis(4-methoxyphenyl)-4-pyridinyl]-](/img/structure/B14204441.png)
![Ethyl [(S)-diphenylmethanesulfinyl]acetate](/img/structure/B14204446.png)
![2-(Bromomethyl)-N-[2-(bromomethyl)phenyl]aniline](/img/structure/B14204454.png)
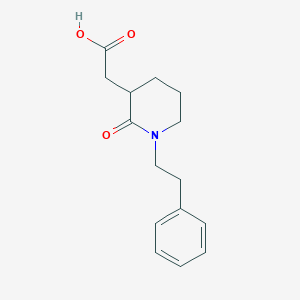
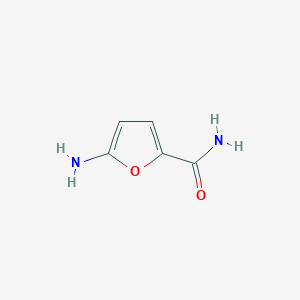
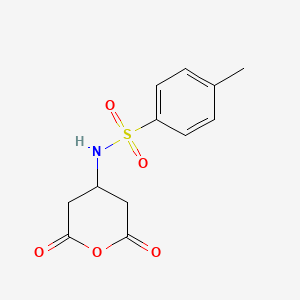
![Propanamide, 2-methyl-N-[2-methyl-4-[(2-methylphenyl)azo]phenyl]-](/img/structure/B14204485.png)
![N-({4-Methyl-6-[3-(trifluoromethyl)phenyl]pyridin-2-yl}methyl)acetamide](/img/structure/B14204496.png)
